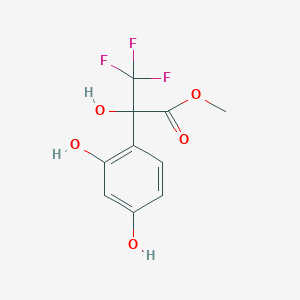

methyl 2-(2,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 2-(2,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate and related compounds involves several innovative methodologies. One approach includes the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, showcasing the versatility in generating complex fluorinated esters (Pimenova et al., 2003). Additionally, the use of epoxy ethane as a catalyst for synthesizing methyl 3-hydroxypropanoate indicates the potential for creating related compounds through novel catalytic processes (Yin Yu-zhou & Zhao Zhen-kang, 2008).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate, reveals significant insights into the dihedral angles and the disorder within molecular structures, contributing to the understanding of the spatial arrangement of atoms within the molecule (Yu-hong Xiao et al., 2008).

Chemical Reactions and Properties

Research on the chemical reactions and properties of related fluorinated compounds demonstrates the reactivity and potential applications of these molecules. For instance, the synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones from fluorinated esters underlines the chemical versatility and the effects of substituents on cyclization abilities, highlighting the compound's reactivity and potential for further chemical transformations (Hajduch et al., 2014).

Physical Properties Analysis

The study of the physical properties of related compounds, such as their crystalline structure and hydrogen bonding patterns, is crucial for understanding the compound's stability and solubility. The crystal structure analysis of related molecules provides insights into the intermolecular interactions that govern the physical properties of these compounds (Kolev et al., 1995).

Chemical Properties Analysis

Exploring the chemical properties of this compound and similar molecules, including their reactivity, stability, and potential for forming derivatives, is essential for harnessing their chemical potential. Studies focusing on the reactivity of related compounds with different nucleophiles and the formation of complex derivatives provide a foundation for understanding the compound's chemical behavior and potential applications (Crich & Smith, 2000).

Applications De Recherche Scientifique

Applications in Synthetic Chemistry

One study describes a facile, simple, and one-pot conversion of methyl 3-aryl-3-hydroxy-2-methylenepropanoates into methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This process involves sequential treatment with acetic anhydride/trimethylsilyl trifluoromethanesulfonate (TMSOTf) and potassium carbonate/methanol, demonstrating the compound's utility in synthetic organic chemistry (Basavaiah, Padmaja, & Satyanarayana, 2000).

Chiral Auxiliary Applications

Another study highlights the use of an axially dissymmetric ligand, which acts as a chiral auxiliary for asymmetric aldol reactions. The research demonstrates the high stereoselectivity achieved in producing 3-hydroxy-2-methyl-3-phenylpropanoic acid esters, showcasing the compound's relevance in enantioselective synthesis (Omote, Nishimura, Sato, Ando, & Kumadaki, 2006).

Anticancer Research

Organotin(IV) complexes have been synthesized and evaluated for their anticancer activities. A study involving amino acetate functionalized Schiff base organotin(IV) complexes reveals their potential as anticancer drugs, providing insights into the structural requirements for bioactivity against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).

Natural Product Synthesis

Research on the synthesis and biological evaluation of various compounds has led to the development of novel synthetic routes and the identification of pharmacologically active natural products. For example, the study of phenylpropanoids and propanoates from Morinda citrifolia has contributed to the understanding of natural product chemistry and its applications in drug discovery (Wang, He, Feng, & Liu, 2011).

Pharmaceutical Applications

The determination of metabolites of isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate in rabbit plasma and tissues by HPLC-MS signifies the compound's relevance in pharmacokinetics and drug metabolism studies. This research aids in the understanding of drug distribution, metabolism, and excretion, which is crucial for drug development processes (Zheng Xiao-hui, 2009).

Propriétés

IUPAC Name |

methyl 2-(2,4-dihydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O5/c1-18-8(16)9(17,10(11,12)13)6-3-2-5(14)4-7(6)15/h2-4,14-15,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICJHIMRJRMESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)O)O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601411.png)

![5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5601414.png)

![N-ethyl-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5601416.png)

![1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5601442.png)

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5601449.png)

![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrazine](/img/structure/B5601463.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B5601465.png)

![methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B5601479.png)

![4-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5601498.png)